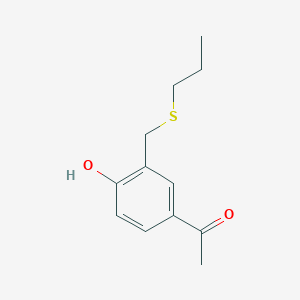
4-(Chloromethoxy)-2-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group at the fourth position, a methyl group at the second position, and a nitro group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene typically involves the chloromethylation of 2-methyl-1-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Reaction Scheme: [ \text{2-methyl-1-nitrobenzene} + \text{chloromethyl methyl ether} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-(Aminomethoxy)-2-methyl-1-nitrobenzene.
Reduction: 4-(Chloromethoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(Chloromethoxy)-2-carboxy-1-nitrobenzene.
Scientific Research Applications
4-(Chloromethoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene involves its reactive functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethoxy)-2-ethyl-1-nitrobenzene
Uniqueness
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
6267-25-0 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-(chloromethoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-4-7(13-5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
GECUFSNSIBFKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)

![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)

![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)






![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
